1,3-Dibromo-2,2-dimethoxypropane

Description

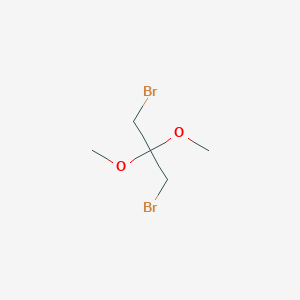

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1,3-dibromo-2,2-dimethoxypropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10Br2O2/c1-8-5(3-6,4-7)9-2/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPAHOXOBYHMHDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CBr)(CBr)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10Br2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40370153 | |

| Record name | 1,3-Dibromo-2,2-dimethoxypropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40370153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22094-18-4 | |

| Record name | 1,3-Dibromo-2,2-dimethoxypropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40370153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-DIBROMO-2,2-DIMETHOXYPROPANE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

physical and chemical properties of 1,3-Dibromo-2,2-dimethoxypropane

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dibromo-2,2-dimethoxypropane is a halogenated organic compound that serves as a crucial intermediate in various synthetic chemical processes.[1] Its bifunctional nature, owing to the presence of two bromine atoms, makes it a valuable building block for the construction of complex molecular architectures, including heterocyclic compounds. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis, and an examination of its reactivity and applications.

Physical and Chemical Properties

This compound is typically a white to off-white crystalline solid or powder at room temperature.[2][3] It is characterized by limited solubility in water but demonstrates good solubility in common organic solvents such as methanol (B129727), ethanol, acetone (B3395972), and dichloromethane.[1][3]

Table 1: Physical Properties of this compound

| Property | Value | Reference |

| Appearance | White to off-white crystalline solid/powder | [2][3] |

| Melting Point | 65-68 °C | [2][3] |

| Boiling Point | 235 °C (at atmospheric pressure) | [3] |

| Density | 1.7 g/cm³ | [3] |

| Solubility | Sparingly soluble in water; Soluble in methanol, ethanol, acetone, dichloromethane | [1][3] |

Table 2: Chemical Identifiers and Molecular Properties

| Property | Value | Reference |

| Molecular Formula | C₅H₁₀Br₂O₂ | [1] |

| Molecular Weight | 261.94 g/mol | [4] |

| CAS Number | 22094-18-4 | [4] |

| IUPAC Name | This compound | [4] |

| SMILES | COC(CBr)(CBr)OC | |

| InChI | 1S/C5H10Br2O2/c1-8-5(3-6,4-7)9-2/h3-4H2,1-2H3 |

Chemical Synthesis

The most common and well-documented method for the synthesis of this compound involves the reaction of acetone with methanol and bromine.[5] This one-pot synthesis is efficient and yields the product in good purity after simple workup procedures.

Experimental Protocol: Synthesis of this compound

Materials:

-

Acetone

-

Methanol

-

Bromine

-

Reaction kettle/flask equipped with a stirrer and dropping funnel

-

Centrifugal machine or filtration apparatus

-

Vacuum drying oven

Procedure:

-

Reaction Setup: In a reaction kettle, add acetone and methanol and stir the mixture to ensure homogeneity.[5]

-

Bromine Addition: Slowly add bromine to the reaction mixture dropwise. The reaction is exothermic, and the temperature should be maintained below 20 °C. The reaction mixture will initially be a light reddish-brown color. Continue the dropwise addition of bromine.[5]

-

Reaction: After the complete addition of bromine, continue stirring the mixture at room temperature for approximately 24 hours. During this time, a white solid will precipitate out of the solution.[5]

-

Isolation of Product: Separate the precipitated white solid from the solvent using a centrifugal machine or by filtration.[5]

-

Purification: Wash the solid product twice with methanol to remove any unreacted starting materials and byproducts.[5]

-

Drying: Dry the purified white powder crystal under vacuum to obtain the final product, this compound.[5] The purity of the product can be determined by gas chromatography.[5]

Synthesis Workflow Diagram

Caption: A flowchart illustrating the key stages in the synthesis of this compound.

Chemical Reactivity and Applications

The chemical reactivity of this compound is dominated by the two bromine atoms, which are susceptible to nucleophilic substitution reactions. This property makes it a valuable precursor for the synthesis of various organic molecules.

Its primary application is as a synthetic intermediate in organic chemistry.[1] It is particularly useful in the formation of heterocyclic compounds and in cross-coupling reactions.[1] In the pharmaceutical industry, it serves as a building block for the synthesis of drug candidates.[1]

Safety and Handling

This compound is considered a hazardous substance. It is known to cause skin and eye irritation.[2] Inhalation may lead to respiratory irritation.[2] Therefore, appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Table 3: GHS Hazard Information

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation |

| Specific target organ toxicity — Single exposure | 3 | H335: May cause respiratory irritation |

Incompatible Materials: Strong oxidizing agents and strong bases.[2]

Hazardous Decomposition Products: Under fire conditions, it may decompose to produce carbon monoxide (CO), carbon dioxide (CO2), and hydrogen halides.[2]

Conclusion

This compound is a versatile synthetic intermediate with significant applications in organic synthesis and pharmaceutical research. This guide has provided a detailed overview of its physical and chemical properties, a reliable synthesis protocol, and essential safety information. Researchers and scientists can utilize this information for the effective and safe handling and application of this compound in their work.

References

- 1. Method for synthesizing 1,3-dibromo-2,2-dimethoxy propane - Eureka | Patsnap [eureka.patsnap.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Page loading... [wap.guidechem.com]

- 5. CN104262121A - Method for synthesizing 1,3-dibromo-2,2-dimethoxy propane - Google Patents [patents.google.com]

An In-depth Technical Guide to 1,3-Dibromo-2,2-dimethoxypropane (CAS Number 22094-18-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,3-Dibromo-2,2-dimethoxypropane, a key reagent in organic synthesis, particularly in the construction of heterocyclic compounds of medicinal interest. This document details its chemical and physical properties, provides established experimental protocols for its synthesis and purification, and explores its application in the synthesis of azetidine (B1206935) derivatives, a class of compounds with significant potential in drug development. Safety information and spectral data are also included to provide a complete profile for researchers.

Introduction

This compound (CAS: 22094-18-4) is a versatile building block in organic chemistry.[1] Its structure, featuring two primary bromine atoms and a protected ketone functionality (a dimethyl acetal), makes it an excellent electrophile for various nucleophilic substitution and cyclization reactions.[2] A primary application of this compound is in the synthesis of four-membered nitrogen-containing heterocycles known as azetidines.[3] Azetidine moieties are of significant interest to medicinal chemists as they can confer desirable pharmacokinetic properties and metabolic stability to drug candidates.[4][5] Compounds containing the azetidine ring have demonstrated a wide array of pharmacological activities, including anticancer, antibacterial, antimicrobial, and anti-inflammatory properties.[4][5] This guide will provide the essential technical information for the effective and safe use of this compound in a research and development setting.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. This data is essential for its proper handling, storage, and use in chemical reactions.

| Property | Value | Reference(s) |

| CAS Number | 22094-18-4 | [6] |

| Molecular Formula | C₅H₁₀Br₂O₂ | [6] |

| Molecular Weight | 261.94 g/mol | [6] |

| Appearance | White to off-white crystalline powder | [7] |

| Melting Point | 65-68 °C | [8] |

| Boiling Point | 235 °C (estimated) | [8] |

| Density | 1.805 g/cm³ (estimated) | [8] |

| Solubility | Soluble in methanol (B129727). | [8] |

| SMILES | COC(CBr)(CBr)OC | [6] |

| InChIKey | CPAHOXOBYHMHDT-UHFFFAOYSA-N | [6] |

Synthesis of this compound

The most common method for the synthesis of this compound is the reaction of acetone (B3395972) with bromine in methanol. The methanol acts as both a solvent and a reagent, forming the dimethoxy acetal (B89532) in situ.

General Reaction Scheme

Caption: General synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from established patent literature.[1][7]

Materials:

-

Acetone

-

Methanol

-

Bromine

-

Reaction kettle/flask equipped with a stirrer and dropping funnel

-

Centrifuge or filtration apparatus

-

Vacuum drying oven

Procedure:

-

Charging the Reactor: In a suitable reaction vessel, add acetone and methanol and stir to create a homogeneous solution. A typical molar ratio is approximately 1 part acetone to 10-15 parts methanol by weight.[7]

-

Initial Bromination: Slowly add an initial portion of bromine dropwise to the stirred solution. The reaction is exothermic and the temperature should be maintained below 20-25 °C.[7] Continue the addition until the reaction mixture becomes transparent.

-

Second Bromination: After the initial reaction is complete (indicated by the color change), continue the dropwise addition of the remaining bromine. The reaction mixture will typically turn a light reddish-brown color. Maintain the temperature below 20-25 °C throughout the addition.[7]

-

Reaction Time: Once the bromine addition is complete, continue stirring the mixture at room temperature for approximately 24-40 hours.[7] During this time, a white to off-white solid will precipitate.

-

Isolation of the Product: Isolate the solid product by centrifugation or suction filtration to remove the solvent.[7]

-

Purification: Wash the filter cake with cold methanol (two portions) to remove any unreacted starting materials and byproducts.[7]

-

Drying: Dry the purified white crystalline powder under vacuum to obtain the final product.[7]

Purity and Yield:

-

Purity: The purity of the final product, as determined by gas chromatography, is typically in the range of 97-99%.[1]

-

Yield: Molar yields for this process are reported to be in the range of 65-75%.[7][9]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Application in the Synthesis of Azetidines

Azetidines are valuable four-membered heterocyclic compounds in medicinal chemistry. This compound serves as a key precursor for the construction of the azetidine ring system through cyclization reactions with primary amines.

General Reaction Scheme for Azetidine Synthesis

Caption: General synthesis of azetidines.

Significance in Drug Development

The azetidine scaffold is a privileged structure in drug discovery due to its ability to impart favorable physicochemical properties. Its rigid, three-dimensional nature can lead to improved binding affinity and selectivity for biological targets. Furthermore, the incorporation of an azetidine ring can enhance metabolic stability and reduce off-target toxicity.[4][5] Azetidine-containing compounds have been investigated for a wide range of therapeutic applications, including:

The use of this compound provides a reliable and efficient route to access a diverse range of substituted azetidines for screening and lead optimization in drug discovery programs.

Spectral Data

The following is a summary of available spectral data for this compound, which is crucial for its identification and characterization.

| Technique | Data | Reference(s) |

| ¹H NMR | Available | [10] |

| ¹³C NMR | Data not readily available in searched literature. | |

| Mass Spectrometry (GC-MS) | Available | [6] |

| Infrared (IR) Spectroscopy | Available | [6] |

Safety Information

This compound should be handled with appropriate safety precautions in a laboratory setting.

-

Hazard Statements: Causes skin irritation (H315) and serious eye irritation (H319).

-

Precautionary Statements: Wear protective gloves, protective clothing, eye protection, and face protection. Wash skin thoroughly after handling.

-

Storage: Keep in a dark place, sealed in a dry container at room temperature.[8]

It is imperative to consult the Safety Data Sheet (SDS) for this compound before use for complete and detailed safety information.

Conclusion

This compound is a valuable and versatile reagent for organic synthesis, with a particularly important role in the construction of medicinally relevant azetidine derivatives. This technical guide has provided a comprehensive overview of its properties, detailed synthesis protocols, and its applications in drug development. The information and experimental procedures outlined herein are intended to support researchers and scientists in the effective and safe utilization of this important chemical building block.

References

- 1. CN104262121A - Method for synthesizing 1,3-dibromo-2,2-dimethoxy propane - Google Patents [patents.google.com]

- 2. ajchem-a.com [ajchem-a.com]

- 3. Azetidine synthesis [organic-chemistry.org]

- 4. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound | C5H10Br2O2 | CID 2734196 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Method for synthesizing 1,3-dibromo-2,2-dimethoxy propane - Eureka | Patsnap [eureka.patsnap.com]

- 8. This compound | 22094-18-4 [chemicalbook.com]

- 9. CN117105752A - Preparation method of 1, 3-dibromo-2, 2-dimethoxypropane - Google Patents [patents.google.com]

- 10. This compound(22094-18-4) 1H NMR spectrum [chemicalbook.com]

The Versatile Intermediate: A Technical Guide to 1,3-Dibromo-2,2-dimethoxypropane in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the synthesis, properties, and diverse applications of 1,3-Dibromo-2,2-dimethoxypropane (CAS No. 22094-18-4), a valuable and versatile synthetic intermediate in modern organic chemistry. Its unique structural features, possessing two primary bromide leaving groups and a protected ketone functionality, make it an ideal precursor for the construction of a variety of complex molecular architectures, including four-membered rings and macrocycles. This guide provides detailed experimental protocols, quantitative data, and visual diagrams to facilitate its effective utilization in research and development.

Physicochemical and Spectroscopic Data

This compound is a white to pale yellow crystalline solid or colorless to pale yellow liquid. A summary of its key physical and spectroscopic properties is provided below for easy reference.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₁₀Br₂O₂ | |

| Molecular Weight | 261.94 g/mol | |

| CAS Number | 22094-18-4 | |

| Appearance | White to pale yellow solid/liquid | |

| Melting Point | 65-68 °C | |

| Boiling Point | 235 °C (estimated) | |

| Solubility | Soluble in methanol (B129727) and other common organic solvents. |

Table 2: Spectroscopic Data of this compound

| Spectroscopy | Data | Reference(s) |

| ¹H NMR | (CDCl₃, 400 MHz): δ 3.58 (s, 4H, 2 x CH₂Br), 3.29 (s, 6H, 2 x OCH₃) | |

| ¹³C NMR | Data not explicitly found in searches, but typical shifts for similar structures suggest: ~100-105 ppm (quaternary carbon), ~50-55 ppm (OCH₃), ~35-40 ppm (CH₂Br) | |

| Infrared (IR) | Vapor phase IR spectrum available on PubChem. Characteristic peaks would include C-H, C-O, and C-Br stretching frequencies. | |

| Mass Spectrometry (MS) | GC-MS data available on PubChem. Fragmentation would likely involve loss of methoxy (B1213986) and bromine radicals. |

Synthesis of this compound

The most common and direct synthesis of this compound involves the bromination of 2,2-dimethoxypropane, which can be formed in situ from acetone (B3395972) and methanol. Several methods have been reported, with variations in reaction conditions, stoichiometry, and purification procedures affecting the overall yield and purity.

An illustrative workflow for a common synthetic procedure is presented below.

Caption: General workflow for the synthesis and purification of this compound.

Table 3: Comparison of Synthetic Protocols for this compound

| Reactants (molar ratio) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |

| Acetone:Methanol:Bromine (1:10.6:2.2) | Methanol | 0 to RT | 24 | 66.7 | 99 | |

| Acetone:Methanol:Bromine (1:7.6:2.5) | Methanol | < 24 | 36 | Not explicitly calculated, but 39 kg product from 14.3 kg acetone | 98.9 | |

| Acetone:Methanol:Bromine (1:9.5:2.0) | Methanol | < 25 | 40 | Not explicitly calculated, but 580 kg product from 180 kg acetone | 99.2 | |

| Acetone:Methanol:Bromine (1:1:1) | Methanol | 0 | 24 | 22 | Not specified | |

| 2,2-Dimethoxypropane:Bromine (1:2.2) | Methanol | 0 to heated | 15 | 60 | Not specified | |

| Acetone:Methanol with Bromine (continuous flow) | Methanol | 40-50 | 0.08-0.25 | 76 | > 99 |

Experimental Protocol: Synthesis from Acetone and Bromine

-

Reaction Setup: In a 10L reactor, add 986 grams of acetone and 6 kilograms of methanol. Stir the mixture until uniform.

-

Bromination: Cool the reactor to below 20°C. Slowly add 1.5 kilograms of bromine dropwise. After the initial reaction causes the color to fade, continue the dropwise addition of another 3.8 kilograms of bromine, maintaining the temperature below 20°C. The reaction mixture will appear light reddish-brown.

-

Reaction: After the complete addition of bromine, stir the mixture at room temperature for approximately 24 hours. A significant amount of off-white solid will precipitate.

-

Purification: Separate the solid product from the solvent via centrifugation or filtration. Wash the solid cake twice with 1.5 kg of methanol.

-

Drying: Dry the resulting white powdery crystals under vacuum for 24 hours to yield the final product.

Applications in Organic Synthesis

This compound serves as a cornerstone for the synthesis of various cyclic and heterocyclic systems. The two primary bromide atoms are excellent leaving groups for nucleophilic substitution, while the dimethoxy acetal (B89532) acts as a stable protecting group for a ketone, which can be deprotected under acidic conditions.

Synthesis of Cyclobutane (B1203170) Derivatives

This intermediate is particularly useful for the construction of four-membered rings through a [2+2] cycloaddition strategy.

Caption: Logical workflow for the synthesis of a cyclobutane derivative.

-

Preparation: Flame-dry a 1000-mL single-necked round-bottomed flask under vacuum and backfill with argon.

-

Reagent Addition: Charge the flask with sodium hydride (60% dispersion in mineral oil, 2.5 equiv). Add N,N-dimethylformamide (DMF) and cool to 0°C.

-

Deprotonation: Add a solution of benzyl cyanide (1.0 equiv) in DMF dropwise to the flask at 0°C over 40 minutes. Allow the reaction to warm to room temperature and stir until hydrogen evolution ceases.

-

Cycloalkylation: Add this compound (1.2 equiv) to the flask at room temperature. The mixture will turn into a dark green suspension.

-

Reaction: Stir the reaction mixture at ambient temperature for 16 hours.

-

Workup and Purification: The reaction progress can be monitored by TLC. After completion, the product is isolated and purified. The acetal can then be hydrolyzed using aqueous HCl in acetonitrile (B52724) to yield the corresponding ketone.

Synthesis of Azetidines (Aza-four-membered rings)

The reaction of this compound with primary amines provides a direct route to substituted azetidines. The reaction proceeds via a double nucleophilic substitution mechanism.

Caption: Reaction mechanism for the synthesis of N-substituted 3,3-dimethoxyazetidines.

While a specific protocol for the synthesis of an azetidine (B1206935) from this compound was not found in the searched literature, a general procedure can be adapted from the synthesis of azetidines from 1,3-dihalides:

-

Reaction Setup: To a solution of a primary amine (1.0 equiv) in a suitable solvent such as acetonitrile or DMF, add a base such as potassium carbonate or triethylamine (B128534) (2.2 equiv).

-

Reagent Addition: Add this compound (1.0 equiv) to the mixture.

-

Reaction: Heat the reaction mixture to an appropriate temperature (e.g., 80-100 °C) and monitor the progress by TLC or GC-MS.

-

Workup and Purification: After completion, cool the reaction mixture, filter off any inorganic salts, and concentrate the filtrate under reduced pressure. The crude product can then be purified by column chromatography.

Polypeptide Cyclization

The bifunctional nature of this compound makes it a potential candidate for the cyclization of peptides. By reacting with two nucleophilic residues within a linear peptide chain (e.g., the N-terminal amine and a side-chain amine of lysine, or two cysteine thiols), it can act as a rigid linker to form a macrocyclic peptide. The dimethoxypropane unit introduces a constrained, gem-dimethyl acetal moiety into the cyclic backbone. Although mentioned as a potential application, a specific, detailed experimental protocol for this transformation was not identified in the searched literature.

Safety and Handling

This compound is an irritant to the eyes, respiratory system, and skin. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment, including gloves and safety glasses. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

This compound is a highly valuable and versatile intermediate in organic synthesis. Its ability to act as a precursor for four-membered rings and its potential for use in constructing other complex molecular architectures, such as macrocyclic peptides, make it a powerful tool for researchers in academia and industry. The synthetic protocols and applications detailed in this guide provide a solid foundation for its use in the development of novel chemical entities.

The Synthetic Versatility of 1,3-Dibromo-2,2-dimethoxypropane: A Technical Guide to its Dibromo Functionality

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dibromo-2,2-dimethoxypropane is a versatile bifunctional electrophile that has garnered significant interest in organic synthesis. Its utility stems from the presence of two primary bromine atoms, which act as excellent leaving groups in nucleophilic substitution reactions, and a protected ketone functionality in the form of a dimethyl acetal (B89532). This unique structural arrangement makes it a valuable precursor for the construction of a variety of cyclic and acyclic molecules, particularly four-membered heterocyclic rings such as azetidines, oxetanes, and thietanes. The acetal group is stable under neutral and basic conditions, allowing for selective reactions at the C1 and C3 positions, and can be readily deprotected under acidic conditions to reveal the ketone, providing a handle for further synthetic transformations. This guide provides an in-depth analysis of the reactivity of the dibromo functionality in this compound, focusing on its application in the synthesis of key structural motifs relevant to drug discovery and development.

Reactivity of the Dibromo Functionality

The core reactivity of this compound lies in the susceptibility of the carbon-bromine bonds to nucleophilic attack. The two primary bromine atoms are excellent leaving groups, facilitating bimolecular nucleophilic substitution (SN2) reactions with a wide range of nucleophiles. This reactivity is the foundation for its use as a building block in the synthesis of complex molecules.

Cyclization Reactions with Dinucleophiles

A primary application of this compound is in the synthesis of four-membered rings through cyclization reactions with dinucleophiles. The 1,3-disposition of the bromine atoms is ideal for forming these strained ring systems.

Synthesis of Azetidines:

The reaction of this compound with primary amines is a key method for the synthesis of 3,3-dimethoxyazetidine (B13554958) derivatives. This reaction proceeds via a double SN2 mechanism, where the amine first displaces one bromide, and the resulting secondary amine then undergoes an intramolecular cyclization to displace the second bromide, forming the azetidine (B1206935) ring. This methodology is particularly valuable as azetidines are important structural motifs in medicinal chemistry.[1]

Conceptual Reaction Scheme for Azetidine Synthesis

Caption: General workflow for the synthesis of 3,3-dimethoxyazetidine derivatives.

Synthesis of Oxetanes and Thietanes:

While less commonly reported specifically with this compound, the general principle of using 1,3-dihaloalkanes for the synthesis of oxetanes and thietanes is well-established. Reaction with a diol or its conjugate base would be expected to yield a 3,3-dimethoxyoxetane, and reaction with a dithiol or a sulfide (B99878) source like sodium sulfide can produce a 3,3-dimethoxythietane.

Reactions with Mononucleophiles

This compound can also react with mononucleophiles, leading to the formation of 1,3-disubstituted propane (B168953) derivatives. The reaction conditions can be controlled to favor either mono- or di-substitution.

Experimental Protocols

Detailed experimental protocols are crucial for the successful application of this compound in synthesis. The following sections provide representative procedures for key transformations.

General Procedure for the Synthesis of 3,3-Dimethoxyazetidines

Materials:

-

This compound

-

Primary amine (e.g., benzylamine, aniline)

-

A non-nucleophilic base (e.g., potassium carbonate, triethylamine)

-

A polar aprotic solvent (e.g., acetonitrile, DMF)

Procedure:

-

To a solution of the primary amine (1.0 equivalent) and the non-nucleophilic base (2.2 equivalents) in the chosen solvent, add a solution of this compound (1.0 equivalent) in the same solvent dropwise at room temperature.

-

Heat the reaction mixture to a temperature between 50-80 °C and monitor the progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and filter off any inorganic salts.

-

Remove the solvent under reduced pressure.

-

Purify the residue by column chromatography on silica (B1680970) gel to afford the desired 3,3-dimethoxyazetidine derivative.

Illustrative Experimental Workflow

Caption: A typical experimental workflow for azetidine synthesis.

Quantitative Data

Currently, specific quantitative data (e.g., yields, reaction times for a variety of nucleophiles) for the reactions of this compound is not extensively documented in the readily available literature. The information available points to its role as a key intermediate, particularly in patent literature for the synthesis of aza-four-membered rings, suggesting its utility is established in industrial settings.[1]

Conclusion

This compound is a valuable and versatile building block in organic synthesis. The reactivity of its dibromo functionality, primarily through SN2 reactions, allows for the efficient construction of various molecular architectures, most notably four-membered heterocyclic rings. The protected ketone functionality adds another layer of synthetic utility, enabling subsequent modifications after the initial reactions at the C1 and C3 positions. While detailed, publicly available studies on its reactivity with a broad range of nucleophiles are somewhat limited, its established use as a precursor for important heterocyclic motifs underscores its significance for researchers, scientists, and professionals in drug development. Further exploration of its reactivity is likely to uncover new and innovative applications in the synthesis of complex and biologically active molecules.

References

Stability and Storage of 1,3-Dibromo-2,2-dimethoxypropane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the stability and recommended storage conditions for 1,3-Dibromo-2,2-dimethoxypropane (CAS No. 22094-18-4). A comprehensive understanding of this compound's stability is critical for ensuring its integrity in research and development, particularly in the synthesis of novel pharmaceutical compounds where purity and consistency are paramount. This document outlines the known sensitivities, incompatibilities, and degradation profile of this compound, and provides detailed experimental protocols for its stability assessment based on established international guidelines.

Core Stability and Storage Data

Proper storage is essential to maintain the quality and shelf-life of this compound. The following table summarizes the recommended storage conditions and known stability information based on publicly available safety data sheets and product specifications.

| Parameter | Recommendation/Information | Source Citation(s) |

| Storage Temperature | Store in a cool, dry place. Options include room temperature, <15°C, 4°C (for short-term storage, up to 2 years), and -20°C (for long-term storage, up to 3 years). | [1][2][3] |

| Light Sensitivity | The compound is light-sensitive. It should be stored in a dark place. | [1][4] |

| Air and Moisture Sensitivity | The compound is sensitive to both air and moisture. It is recommended to store it under an inert gas atmosphere and in a tightly sealed container to prevent hydrolysis and oxidation. | [3][5] |

| Physical Form | White to yellow to orange powder or crystalline solid. | [3] |

| Incompatible Materials | Avoid contact with strong oxidizing agents and strong bases. | [6] |

| Hazardous Decomposition Products | Thermal decomposition may produce carbon monoxide (CO), carbon dioxide (CO2), and hydrogen halides (e.g., hydrogen bromide). | [6] |

Proposed Degradation Pathways

Hydrolytic Degradation

The 2,2-dimethoxypropane (B42991) group is a ketal, which is susceptible to hydrolysis under acidic conditions, and to a lesser extent in neutral or basic aqueous environments. The presence of moisture is a critical factor in this degradation pathway. The proposed mechanism involves the protonation of one of the methoxy (B1213986) groups, followed by the elimination of methanol (B129727) to form a resonance-stabilized oxocarbenium ion. Subsequent attack by water leads to a hemiacetal, which then hydrolyzes further to yield 1,3-dibromoacetone (B16897) and two molecules of methanol.

Thermal Decomposition

At elevated temperatures, this compound is expected to undergo thermal decomposition. Homolytic cleavage of the carbon-bromine bonds is a probable initial step due to the relative weakness of the C-Br bond. This would generate radical intermediates that could propagate further reactions, leading to the formation of smaller, volatile molecules, including hydrogen bromide, and ultimately carbon oxides.

Photochemical Decomposition

Given its light sensitivity, this compound is susceptible to photochemical degradation. Absorption of UV light can also induce homolytic cleavage of the carbon-bromine bonds, initiating radical chain reactions similar to those in thermal decomposition.

Experimental Protocols for Stability Testing

To rigorously assess the stability of this compound, a forced degradation or stress testing study is recommended. The following protocols are based on the principles outlined in the ICH Q1A(R2) guideline for stability testing of new drug substances.[7] These studies are designed to identify potential degradants, establish degradation pathways, and validate the stability-indicating power of analytical methods.[1][8]

General Experimental Workflow

A general workflow for conducting stability studies is outlined below.

Methodologies for Stress Testing

Objective: To evaluate the intrinsic stability of this compound by subjecting it to various stress conditions.

Materials:

-

This compound (at least three primary batches).

-

Inert, sealed containers (e.g., amber glass vials with Teflon-lined caps).

-

Stability chambers with controlled temperature and humidity.

-

Photostability chamber compliant with ICH Q1B guidelines.

-

Acids (e.g., 0.1 M HCl), bases (e.g., 0.1 M NaOH), and oxidizing agents (e.g., 3% H₂O₂).

-

High-purity solvents for sample preparation and analysis.

-

Analytical instrumentation (e.g., HPLC-UV/MS, GC-MS, FT-IR, DSC).

Protocols:

-

Thermal Stability (Solid State):

-

Place accurately weighed samples of the compound in sealed vials.

-

Expose the samples to elevated temperatures (e.g., 40°C, 60°C, and 80°C) in a stability chamber for a defined period (e.g., up to 4 weeks).[7]

-

Include a control sample stored at the recommended long-term storage condition (e.g., -20°C).

-

At specified time points (e.g., 1, 2, and 4 weeks), withdraw samples for analysis.

-

-

Humidity Sensitivity (Solid State):

-

Place samples in open containers within a stability chamber set to a high relative humidity (e.g., 75% RH or 90% RH) and an elevated temperature (e.g., 40°C).[7]

-

At designated time intervals, analyze the samples for degradation and moisture content.

-

-

Photostability:

-

Expose solid samples to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

-

A control sample should be wrapped in aluminum foil to exclude light.

-

Analyze both the exposed and control samples for any physical or chemical changes.

-

-

Hydrolytic Stability (in Solution):

-

Prepare solutions of the compound in acidic (pH 1.2), neutral (pH 7.0), and basic (pH 9.0) aqueous buffers.

-

Store the solutions at a controlled temperature (e.g., 40°C).

-

Analyze the solutions at various time points to determine the rate of hydrolysis.

-

-

Oxidative Stability (in Solution):

-

Prepare a solution of the compound and treat it with an oxidizing agent (e.g., 3% hydrogen peroxide).

-

Maintain the solution at room temperature or a slightly elevated temperature.

-

Monitor the sample over time for the formation of degradation products.

-

Analytical Methods

A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV and/or Mass Spectrometric (MS) detection, should be developed and validated. This method must be able to separate the intact compound from all potential degradation products. Gas Chromatography-Mass Spectrometry (GC-MS) can also be valuable for identifying volatile degradants. Spectroscopic methods like FT-IR can detect changes in functional groups, and Differential Scanning Calorimetry (DSC) can identify changes in the solid-state properties of the material.

Conclusion

This compound is a valuable reagent that requires careful handling and storage to ensure its stability. It is sensitive to heat, light, and moisture, and is incompatible with strong oxidizing agents and bases. The principal degradation pathways are likely to be hydrolysis of the ketal functional group and radical-mediated decomposition initiated by heat or light. For critical applications in drug development and scientific research, it is imperative to implement a robust stability testing program, such as the one outlined in this guide, to ensure the quality and reliability of this important chemical intermediate.

References

- 1. acdlabs.com [acdlabs.com]

- 2. 2024.sci-hub.se [2024.sci-hub.se]

- 3. Acetal Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]

- 4. nelsonlabs.com [nelsonlabs.com]

- 5. resolvemass.ca [resolvemass.ca]

- 6. Oxidative Cleavage of Diverse Ethers by an Extracellular Fungal Peroxygenase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. database.ich.org [database.ich.org]

- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

1,3-Dibromo-2,2-dimethoxypropane molecular structure and formula

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Dibromo-2,2-dimethoxypropane, also known as 1,3-dibromoacetone (B16897) dimethyl acetal (B89532), is a versatile bifunctional reagent crucial in modern organic synthesis. Its unique structure, featuring two primary bromide leaving groups and a protected ketone, makes it a valuable building block for a variety of complex molecules, including heterocyclic compounds and strained bicyclic systems relevant to drug discovery. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, synthesis protocols, and applications, with a focus on its utility for professionals in the chemical and pharmaceutical sciences.

Molecular Structure and Chemical Formula

This compound is a halogenated acetal. The central carbon atom (C2) of the propane (B168953) backbone is bonded to two methoxy (B1213986) groups (-OCH₃) and two bromomethyl groups (-CH₂Br). This structure provides two reactive sites for nucleophilic substitution while the dimethyl acetal group serves as a stable protecting group for a ketone functionality, which can be revealed under acidic conditions.

Key Identifiers:

Physicochemical and Spectroscopic Data

The properties of this compound are summarized below. The compound is typically a white to off-white crystalline solid at room temperature and is soluble in common organic solvents like ethanol, acetone (B3395972), and dichloromethane, but has limited solubility in water.[4]

Table 1: Physicochemical Properties

| Property | Value | Reference(s) |

| Molecular Weight | 261.94 g/mol | [1] |

| Appearance | White crystalline powder/solid | [5] |

| Melting Point | 65 - 68 °C | [5][6] |

| Boiling Point | 235 °C (at 760 mmHg) | [6] |

| Density | ~1.7 g/cm³ | [6] |

Table 2: Spectroscopic Data

| Technique | Data | Reference(s) |

| ¹H NMR | (400 MHz, CDCl₃) δ (ppm): 3.58 (s, 4H, 2 x -CH₂Br), 3.29 (s, 6H, 2 x -OCH₃) | [6] |

| ¹³C NMR | Three signals are expected due to molecular symmetry: one for the two equivalent -C H₂Br carbons, one for the two equivalent -OC H₃ carbons, and one for the central quaternary C (OCH₃)₂ carbon. | |

| Mass Spec. | GC-MS data is available in spectral databases. | [3] |

| Infrared (IR) | Vapor phase IR spectra are available in spectral databases. | [3] |

Experimental Protocols: Synthesis

The synthesis of this compound is most commonly achieved through the reaction of acetone and methanol (B129727) with elemental bromine.[7][8] This one-pot reaction involves the simultaneous bromination of the acetone enolate and acetalization of the ketone. Two primary methodologies are reported: a traditional batch process and a modern continuous flow process.

Batch Synthesis Protocol

This method involves the slow addition of bromine to a cooled solution of acetone in methanol.[8]

Materials:

-

Acetone

-

Methanol

-

Bromine

-

Reaction Kettle (e.g., 10L glass reactor)

-

Stirring apparatus

-

Dropping funnel

-

Centrifuge or filtration setup

-

Vacuum drying oven

Procedure:

-

Charge the reaction kettle with acetone (1.0 eq) and methanol (approx. 6-7 parts by weight relative to acetone). Stir the mixture to ensure homogeneity.[8]

-

Cool the reaction mixture to a temperature not exceeding 20-25°C.[8]

-

Slowly add bromine (approx. 5.4 eq) dropwise to the stirred solution. The rate of addition should be controlled to maintain the reaction temperature below the specified limit. The reaction mixture will typically appear light red-brown during the addition.[8]

-

After the initial bromine addition, continue to add the remaining bromine. Some protocols suggest a staged addition, waiting for the solution to become transparent before proceeding.[8]

-

Once the full amount of bromine has been added, continue stirring the mixture at room temperature for 24 to 40 hours. A white solid precipitate will form.[7][8]

-

Purification: Isolate the white solid product by suction filtration or centrifugation.[7][8]

-

Wash the filter cake with cold methanol (twice) to remove unreacted starting materials and soluble byproducts.[7][8]

-

Dry the resulting white crystalline powder under vacuum to yield the final product, this compound, with a purity typically in the range of 97-99%.[8]

Continuous Flow Synthesis Protocol

A more recent, safer, and potentially higher-yielding method utilizes continuous flow technology, which avoids the accumulation of large quantities of reactive intermediates.[9]

Apparatus:

-

Two metering pumps

-

Microreactor or coiled tube reactor

-

Mixing unit (e.g., T-mixer)

-

Temperature-controlled bath

-

Collection vessel (e.g., glass reactor)

-

Crystallization vessel

Procedure:

-

Prepare a stock solution of acetone in methanol (e.g., 25-30% acetone by mass).[9]

-

Charge the first metering pump with the acetone/methanol mixture and the second metering pump with bromine.[9]

-

Set the flow rates of the pumps to achieve a desired stoichiometric ratio. For example, a flow rate of 1.5-2.0 g/min for the acetone/methanol mixture and 2.0-3.0 g/min for bromine.[9]

-

Pump the two streams into a mixing unit and then through a reactor coil maintained at a controlled temperature of 40-50°C. The reaction is typically complete within 5-15 minutes of residence time.[9]

-

Collect the output stream in a cooled glass reactor.

-

Purification: Transfer the collected reaction liquid to a crystallization vessel, cool to -10°C, and stir for approximately 2 hours to induce precipitation.[9]

-

Isolate the white solid product by suction filtration and dry. This method can achieve purities greater than 99%.[9]

Applications in Chemical Synthesis and Drug Development

This compound is a key intermediate in various synthetic transformations.[4] Its bifunctional nature allows for the construction of cyclic and other complex architectures.

-

Synthesis of Cyclobutanes: It serves as a 1,3-dielectrophile. For instance, it reacts with nucleophiles like benzyl (B1604629) cyanide in the presence of a strong base to form functionalized cyclobutane (B1203170) rings.[4] This pathway is important for creating strained ring systems that are of increasing interest as bioisosteres in drug design.

-

Precursor to Other Reagents: The compound can be used to synthesize other useful building blocks, such as (E)- and (Z)-1,3-dibromo-2-methoxypropene, which are valuable for subsequent palladium-catalyzed coupling reactions.

-

Heterocycle Formation: It is a key material for synthesizing aza-four-membered rings (azetidines), which are important structural motifs in many biologically active compounds.

-

Pharmaceutical Intermediates: Its role as a versatile building block makes it a valuable intermediate in the synthesis of active pharmaceutical ingredients (APIs).[4]

Logical and Experimental Workflows

The synthesis and subsequent use of this compound can be visualized as a logical workflow from starting materials to a more complex molecular scaffold.

Caption: Synthesis and application workflow for this compound.

Safety and Handling

This compound is an irritant. It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3][5]

-

Handling: Use in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Avoid formation of dust and inhalation of vapors or dust.[5]

-

Storage: Store in a tightly sealed container in a cool, dry place. Keep away from strong oxidizing agents and strong bases.[5]

-

Fire Hazards: In case of fire, hazardous decomposition products such as carbon monoxide, carbon dioxide, and hydrogen halides can be produced.[5]

Conclusion

This compound is a high-value reagent for organic synthesis, offering a reliable route to complex molecular architectures. Its straightforward synthesis, combined with its utility as a bifunctional building block, ensures its continued relevance in both academic research and industrial applications, particularly in the development of novel pharmaceuticals. The availability of both batch and continuous flow synthesis protocols provides flexibility for researchers and manufacturers, with the latter offering significant advantages in safety and efficiency. A thorough understanding of its properties, synthesis, and handling is essential for its effective and safe utilization in the laboratory.

References

- 1. This compound AldrichCPR 22094-18-4 [sigmaaldrich.com]

- 2. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 3. This compound | C5H10Br2O2 | CID 2734196 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Page loading... [wap.guidechem.com]

- 5. fishersci.com [fishersci.com]

- 6. guidechem.com [guidechem.com]

- 7. Method for synthesizing 1,3-dibromo-2,2-dimethoxy propane - Eureka | Patsnap [eureka.patsnap.com]

- 8. CN104262121A - Method for synthesizing 1,3-dibromo-2,2-dimethoxy propane - Google Patents [patents.google.com]

- 9. CN117105752A - Preparation method of 1, 3-dibromo-2, 2-dimethoxypropane - Google Patents [patents.google.com]

Solubility Profile of 1,3-Dibromo-2,2-dimethoxypropane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1,3-Dibromo-2,2-dimethoxypropane in common organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility information and outlines established experimental protocols for determining solubility.

Core Executive Summary

This compound is a halogenated organic compound recognized for its utility as a synthetic intermediate, particularly in the formation of heterocyclic compounds and in cross-coupling reactions.[1] An understanding of its solubility is critical for its application in pharmaceutical synthesis and materials science. This guide summarizes the known qualitative solubility of this compound and provides general methodologies for its quantitative determination.

Solubility Data

Table 1: Qualitative Solubility of this compound

| Solvent | Qualitative Solubility | Source |

| Methanol | Soluble; solubility increases with heat.[2] | [2] |

| Ethanol | Readily soluble; can be purified by recrystallization.[1][2] | [1][2] |

| Acetone | Readily soluble.[1][3] | [1][3] |

| Dichloromethane | Readily soluble.[1] | [1] |

| Ether | Soluble.[3] | [3] |

| Chloroform | Soluble.[3] | [3] |

| Water | Limited to sparingly soluble.[1] | [1] |

Experimental Protocols for Solubility Determination

The following are generalized experimental protocols for determining the solubility of an organic compound like this compound. These methods can be adapted to generate quantitative data.

Method 1: Gravimetric Method (Shake-Flask)

This is a traditional and widely used method for determining thermodynamic solubility.

Materials:

-

This compound

-

Selected organic solvent

-

Thermostatically controlled shaker bath

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Vials

Procedure:

-

An excess amount of this compound is added to a known volume of the selected organic solvent in a sealed vial.

-

The vial is placed in a thermostatically controlled shaker bath and agitated at a constant temperature until equilibrium is reached. This may take several hours to days.

-

Once equilibrium is achieved, the solution is allowed to stand to allow undissolved solid to settle.

-

A sample of the supernatant is carefully withdrawn and filtered to remove any undissolved solid.

-

A known volume of the filtrate is transferred to a pre-weighed container.

-

The solvent is evaporated, and the container with the solid residue is weighed.

-

The solubility is calculated as the mass of the dissolved solid per volume of the solvent (e.g., g/100 mL).

Method 2: Spectroscopic Method

This method is suitable for compounds with a chromophore or when a suitable spectroscopic technique can be employed for quantification.

Materials:

-

Same as the gravimetric method.

-

Spectrophotometer (e.g., UV-Vis or other appropriate spectroscopic instrument).

Procedure:

-

Prepare a saturated solution as described in the gravimetric method (steps 1-4).

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Measure the absorbance or other spectroscopic response of the standard solutions to generate a calibration curve.

-

Dilute the filtered saturated solution to a concentration that falls within the range of the calibration curve.

-

Measure the spectroscopic response of the diluted sample.

-

Use the calibration curve to determine the concentration of the diluted sample and then calculate the concentration of the original saturated solution.

Synthesis Workflow

The synthesis of this compound is a key process for its availability in research and development. The following diagram illustrates a common synthetic route.

References

Navigating the Safe Handling of 1,3-Dibromo-2,2-dimethoxypropane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the hazards and essential safety precautions for handling 1,3-Dibromo-2,2-dimethoxypropane (CAS No. 22094-18-4). Adherence to these guidelines is critical to ensure a safe laboratory environment and minimize the risk of exposure-related health effects. This document synthesizes information from safety data sheets and established experimental protocols to provide a thorough resource for laboratory personnel.

Hazard Identification and Classification

This compound is classified as a hazardous substance with the potential to cause significant irritation to the skin, eyes, and respiratory system.[1][2][3] Prolonged or high-level exposure may lead to more severe health consequences, including potential damage to the central nervous system, liver, and kidneys.[4] While not currently classified as a carcinogen by major regulatory agencies, caution is advised due to limited long-term exposure data.[4]

GHS Hazard Statements:

-

H315: Causes skin irritation.[2]

-

H319: Causes serious eye irritation.[2]

-

H335: May cause respiratory irritation.[2]

Quantitative Toxicity Data

| Exposure Route | ATE Value | Classification Criteria |

| Oral | > 2000 mg/kg | Based on ATE data, the classification criteria are not met.[1] |

| Dermal | > 2000 mg/kg | Based on ATE data, the classification criteria are not met.[1] |

| Inhalation (Mist) | > 5 mg/l | Based on ATE data, the classification criteria are not met.[1] |

Experimental Protocols for Hazard Assessment

Standardized protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD), are crucial for evaluating the hazardous properties of chemicals. The following are key experimental methodologies relevant to assessing the risks associated with this compound.

Skin Irritation Testing (Based on OECD Guideline 439)

This in vitro method utilizes a reconstructed human epidermis (RhE) model to assess the potential for skin irritation, thereby avoiding the use of live animals.

Methodology:

-

Tissue Preparation: Commercially available RhE models are equilibrated in culture medium.

-

Test Substance Application: A precise amount of this compound is applied topically to the surface of the RhE tissue.

-

Exposure and Incubation: The tissue is exposed to the chemical for a defined period, followed by rinsing and a post-exposure incubation period.

-

Viability Assessment: Cell viability is determined using a colorimetric assay, such as the MTT assay. A reduction in cell viability below a certain threshold indicates that the substance is an irritant.

Eye Irritation Testing (Based on OECD Guideline 405)

This in vivo test is designed to determine the potential for a substance to cause eye irritation or serious eye damage.

Methodology:

-

Animal Selection: Healthy, adult albino rabbits are used for this test.

-

Test Substance Application: A single dose of this compound is applied to the conjunctival sac of one eye of the animal. The other eye serves as a control.

-

Observation: The eyes are examined for signs of irritation, such as redness, swelling, and discharge, at specific intervals (e.g., 1, 24, 48, and 72 hours) after application.

-

Scoring: The severity of the observed effects is scored to determine the level of irritation.

Signaling Pathways and Mechanisms of Toxicity

Specific signaling pathways for the toxicity of this compound have not been extensively documented in publicly available literature. However, based on the known reactivity of similar halogenated hydrocarbons, a hypothetical mechanism of action can be proposed.

Halogenated compounds can exert their toxic effects through various mechanisms, including:

-

Direct Irritation: The chemical itself can directly interact with and damage cellular membranes and proteins in the skin, eyes, and respiratory tract, leading to an inflammatory response.

-

Metabolic Activation: The metabolism of brominated propanes can lead to the formation of reactive intermediates. For instance, the metabolism of the related compound 1,3-dibromopropane (B121459) is known to involve conjugation with glutathione, which can sometimes lead to the formation of toxic metabolites.

Below is a conceptual diagram illustrating a generalized workflow for assessing the hazards of a chemical like this compound, from initial screening to risk management.

Safety Precautions and Handling

Strict adherence to safety protocols is mandatory when working with this compound.

Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles are required. In situations with a higher risk of splashing, a face shield should also be worn.

-

Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).

-

Skin and Body Protection: A lab coat or other protective clothing should be worn to prevent skin contact.

-

Respiratory Protection: Work in a well-ventilated area, preferably in a chemical fume hood. If ventilation is inadequate, use a NIOSH-approved respirator.

Handling and Storage

-

Handling: Avoid contact with skin, eyes, and clothing.[3] Do not breathe dust or vapors.[1] Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Emergency Procedures

In the event of exposure or a spill, immediate action is necessary.

First Aid Measures

| Exposure Route | First Aid Procedure |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1] |

| Skin Contact | Immediately flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[1] |

| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[1][3] |

| Ingestion | Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Get medical attention.[3] |

Accidental Release Measures

-

Small Spills: Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a suitable container for disposal.

-

Large Spills: Evacuate the area. Wear appropriate PPE and contain the spill. Prevent the material from entering drains or waterways.

The following diagram outlines the logical flow of actions in case of an accidental exposure.

Fire and Explosion Hazards

This compound is not considered to be a significant fire risk; however, containers may burn if exposed to heat or flame.

-

Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Hazardous Combustion Products: May produce carbon monoxide, carbon dioxide, and hydrogen bromide gas upon combustion.

-

Firefighting Procedures: Wear self-contained breathing apparatus (SCBA) and full protective gear.

Disposal Considerations

Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. Do not allow this material to enter sewers or waterways.

By understanding and implementing these safety measures, researchers and scientists can mitigate the risks associated with this compound and ensure a safe and productive work environment.

References

A Technical Guide to High-Purity 1,3-Dibromo-2,2-dimethoxypropane for Research and Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of high-purity 1,3-Dibromo-2,2-dimethoxypropane, a crucial reagent in various synthetic applications, particularly in pharmaceutical and materials science research. This document outlines commercial supplier specifications, detailed synthesis and purification protocols, and a logical workflow for selecting a suitable supplier to meet rigorous research demands.

Commercial Supplier Specifications

The selection of a commercial supplier for this compound is a critical step in ensuring the reproducibility and success of experimental work. High purity is often paramount to avoid side reactions and ensure the integrity of the final products. The following table summarizes the publicly available data on the purity and physical properties of this compound from various commercial suppliers. It is important to note that specifications can vary by batch, and for critical applications, requesting a lot-specific certificate of analysis is highly recommended.

| Supplier | CAS Number | Purity Specification | Melting Point (°C) | Analytical Method | Notes |

| Tokyo Chemical Industry (TCI) | 22094-18-4 | >98.0% | 64.0 - 68.0 | Gas Chromatography (GC) | |

| Chemsavers | 22094-18-4 | 99%[1] | Not Specified | Not Specified | Restricted to qualified labs and businesses. |

| SAGECHEM | 22094-18-4 | 99%[2] | Not Specified | Not Specified | |

| Sigma-Aldrich (AldrichCPR) | 22094-18-4 | Not Specified | Not Specified | Not Specified | Buyer assumes responsibility to confirm product identity and/or purity; no analytical data collected by the company. |

| Sarchem Labs | 22094-18-4 | No specifications available[3] | 65[3] | Not Specified | |

| MedChemExpress | 22094-18-4 | Not Specified | Not Specified | Not Specified | Biochemical reagent for research use.[4][5] |

| Om Multiplex Chem | Not Specified | "Precise composition and contaminant free nature"[6] | Not Specified | Not Specified | Manufacturer and supplier in India.[6] |

| BLD Pharm | 22094-18-4 | Not Specified | Not Specified | Not Specified |

Experimental Protocols

For researchers who require in-house synthesis or further purification, this section details common experimental procedures for the preparation and purification of this compound.

Synthesis of this compound

The synthesis of this compound is typically achieved through the reaction of acetone (B3395972) and methanol (B129727) with bromine. Several methodologies have been reported, with variations in reaction conditions and scale.

Method 1: Batch Process Synthesis (Purity: 97-99%) [7][8]

This method is a common laboratory-scale synthesis.

-

Reaction Setup: A reaction kettle or a round-bottom flask equipped with a stirrer and a dropping funnel is charged with acetone and methanol.

-

Bromination: Bromine is added dropwise to the stirred solution. The reaction temperature is maintained below 20-25°C. The reaction mixture will typically be a light reddish-brown color during the addition.

-

Reaction Time: After the complete addition of bromine, the mixture is stirred at room temperature for approximately 24-40 hours, during which a white solid precipitate of this compound will form.

-

Isolation: The solid product is isolated by filtration (e.g., using a centrifugal machine or suction filtration).

-

Washing: The filter cake is washed with methanol to remove unreacted starting materials and byproducts.

-

Drying: The resulting white powdery crystal is dried under vacuum to yield the final product.

Method 2: Continuous Flow Synthesis (Purity: >99%) [9]

Continuous flow technology offers improved reaction efficiency and safety for the synthesis of this compound.

-

System Setup: Two metering pumps are used to introduce the reactants into a mixing unit. One pump delivers a pre-mixed solution of acetone and methanol, while the second pump delivers bromine.

-

Reaction Conditions: The reaction is carried out at a temperature of 40-50°C with a reaction time of 5-15 minutes.

-

Crystallization: The output from the reactor is collected in a crystallization vessel and cooled to -10°C with stirring for 2 hours to induce precipitation of the product.

-

Isolation and Drying: The white solid is collected by suction filtration and dried. This method has been reported to solve problems of low yield and the formation of polysubstituted byproducts often seen in batch processes.[9]

Purification

For applications requiring the highest purity, commercially available or synthesized this compound can be further purified.

Recrystallization

Recrystallization is an effective method for purifying solid organic compounds.

-

Solvent Selection: Literature suggests that this compound can be purified by recrystallization from ethanol (B145695).[10] Methanol is also commonly used as a washing solvent during synthesis, indicating its utility in purification.[7][8]

-

Procedure:

-

Dissolve the crude this compound in a minimum amount of hot ethanol.

-

Allow the solution to cool slowly to room temperature, which should induce the formation of crystals.

-

Further cooling in an ice bath or freezer can increase the yield of the purified product.

-

Collect the crystals by filtration.

-

Wash the crystals with a small amount of cold ethanol to remove any remaining impurities.

-

Dry the purified crystals under vacuum.

-

Quality Control and Analytical Methods

The purity of this compound is most commonly assessed by Gas Chromatography (GC) , as indicated by suppliers like TCI. For structural confirmation and identification of potential impurities, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) can be employed.

Supplier Selection Workflow

The following diagram illustrates a logical workflow for selecting a commercial supplier of high-purity this compound, tailored to the specific needs of a research project.

References

- 1. chemsavers.com [chemsavers.com]

- 2. SAGECHEM/1,3-Dibromo-2,2-dimethoxypropane, CasNo.22094-18-4 SAGECHEM LIMITED China (Mainland) [sagechem.lookchem.com]

- 3. sarchemlabs.com [sarchemlabs.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound 22094-18-4 | MedChemExpress [medchemexpress.eu]

- 6. Dibromo Dimethoxypropane Manufacturer, Supplier from Jalgaon [ommultiplexchem.com]

- 7. CN104262121A - Method for synthesizing 1,3-dibromo-2,2-dimethoxy propane - Google Patents [patents.google.com]

- 8. Method for synthesizing 1,3-dibromo-2,2-dimethoxy propane - Eureka | Patsnap [eureka.patsnap.com]

- 9. CN117105752A - Preparation method of 1, 3-dibromo-2, 2-dimethoxypropane - Google Patents [patents.google.com]

- 10. Page loading... [wap.guidechem.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of Azetidines using 1,3-Dibromo-2,2-dimethoxypropane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azetidines are saturated four-membered nitrogen-containing heterocycles that are of significant interest in medicinal chemistry and drug discovery. The inherent ring strain of the azetidine (B1206935) scaffold imparts unique conformational constraints and metabolic stability to molecules, making it a valuable motif in the design of novel therapeutics. One versatile method for the synthesis of the azetidine ring is the cyclization of primary amines with 1,3-dielectrophiles. This document provides detailed application notes and experimental protocols for the synthesis of N-substituted 2,2-dimethoxyazetidines using 1,3-dibromo-2,2-dimethoxypropane as the key dielectrophilic precursor.

The reaction proceeds via a double nucleophilic substitution (SN2) mechanism, where a primary amine displaces the two bromide leaving groups of this compound to form the saturated four-membered ring. The presence of the dimethoxy acetal (B89532) at the 2-position of the resulting azetidine offers a synthetic handle for further functionalization. This ketal functionality is stable under basic and neutral conditions but can be readily hydrolyzed under acidic conditions to reveal a ketone, providing a pathway to a variety of 2-substituted azetidine derivatives.

Applications in Drug Discovery and Development

The N-substituted 2,2-dimethoxyazetidine scaffold serves as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. The ability to introduce a wide range of substituents on the nitrogen atom allows for the modulation of physicochemical properties such as solubility, lipophilicity, and metabolic stability. Furthermore, the latent ketone functionality at the 2-position can be used to introduce additional diversity and explore structure-activity relationships.

Reaction Workflow

The overall synthetic workflow for the preparation of N-substituted 2,2-dimethoxyazetidines from this compound and a primary amine is depicted below. The process involves a one-pot cyclization reaction, which can be efficiently promoted by microwave irradiation.

Application Notes and Protocols for Cyclization Reactions with 1,3-Dibromo-2,2-dimethoxypropane

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dibromo-2,2-dimethoxypropane is a versatile reagent in organic synthesis, primarily utilized as a building block for the construction of various cyclic systems. Its utility stems from the presence of two electrophilic carbon centers and a protected ketone functionality. The dimethoxy acetal (B89532) serves as a stable protecting group for the C2-carbonyl, which can be deprotected under acidic conditions post-cyclization to reveal a ketone, a valuable functional handle for further molecular elaboration. This reagent is particularly effective in the formation of four-membered rings through reactions with active methylene (B1212753) compounds. These cyclobutane (B1203170) products, especially those that can be converted to bicyclo[1.1.1]pentanes (BCPs), are of significant interest to the pharmaceutical industry as bioisosteres for substituted aromatic rings. This document provides detailed protocols for key cyclization reactions involving this compound, presents quantitative data for these reactions, and illustrates the underlying chemical transformations.

Key Applications in Cyclization Reactions

This compound is a key reagent for the synthesis of:

-

Substituted Cyclobutanes: Reaction with carbanions derived from active methylene compounds, such as nitriles and esters, yields functionalized cyclobutane rings.

-

Bicyclo[1.1.1]pentane (BCP) Precursors: The synthesized cyclobutane derivatives can be further transformed into highly strained and medicinally relevant BCP scaffolds.[1]

-

Heterocyclic Systems: Although less documented in readily available protocols, its structure suggests potential for the synthesis of five- and six-membered heterocyclic rings through condensation with dinucleophiles like diamines and dithiols.

Data Presentation: Synthesis of Cyclobutane Derivatives

The following table summarizes the quantitative data for the synthesis of a key cyclobutane intermediate, 3,3-dimethoxy-1-phenylcyclobutane-1-carbonitrile, a precursor to BCPs.

| Substrate | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Benzyl (B1604629) cyanide | 1. NaH2. This compound | DMF | 0 to 22-26 | 16.5 | 87 | [1] |

| Pyridyl acetonitriles | This compound | - | - | - | - | [2] |

Experimental Protocols

Protocol 1: Synthesis of 3,3-Dimethoxy-1-phenylcyclobutane-1-carbonitrile

This protocol details the synthesis of a substituted cyclobutane, a key intermediate for the preparation of bicyclo[1.1.1]pentane derivatives.[1]

Materials:

-

Sodium hydride (60% dispersion in mineral oil)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Benzyl cyanide

-

This compound

-

Argon (or Nitrogen) gas

-

Standard glassware for inert atmosphere reactions

Procedure:

-

A flame-dried 1000-mL single-necked round-bottomed flask equipped with a magnetic stir bar is placed under an argon atmosphere.

-

The flask is charged with sodium hydride (20.0 g, 500 mmol, 2.5 equiv).

-

Anhydrous N,N-dimethylformamide (470 mL) is added, and the resulting suspension is cooled to 0 °C in an ice-water bath and stirred for 15 minutes.

-

A solution of benzyl cyanide (23.4 g, 200 mmol, 1.0 equiv) in anhydrous DMF (30 mL) is added dropwise to the flask at 0 °C over 40 minutes.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature (22-26 °C) and stirred until hydrogen evolution ceases (approximately 30 minutes).

-

This compound (62.8 g, 240 mmol, 1.2 equiv) is then added via a feeding funnel at room temperature. The mixture will turn into a dark green suspension.

-

The reaction is stirred at ambient temperature for 16 hours.

-

Reaction progress can be monitored by TLC analysis (eluent: 1:4 EtOAc:hexanes; visualization with KMnO₄).

-

Upon completion, the reaction is cooled to 0 °C, and the excess sodium hydride is carefully quenched by the dropwise addition of water (50 mL).

Work-up and Purification:

-

The quenched reaction mixture is diluted with water (500 mL) and extracted with diethyl ether (3 x 250 mL).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica (B1680970) gel to afford 3,3-dimethoxy-1-phenylcyclobutane-1-carbonitrile as a white solid.

Visualizations

Reaction Pathway for Cyclobutane Synthesis

Caption: Synthesis of a cyclobutane derivative from benzyl cyanide.

Experimental Workflow for Cyclobutane Synthesis

Caption: Experimental workflow for cyclobutane synthesis.

References

Application Notes and Protocols: 1,3-Dibromo-2,2-dimethoxypropane as a Versatile Precursor for Heterocyclic Compounds

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 1,3-dibromo-2,2-dimethoxypropane as a key building block for the synthesis of various heterocyclic compounds. The inherent reactivity of the two bromine atoms allows for facile cyclization reactions with a range of nucleophiles, leading to the formation of strained four-membered rings and other valuable heterocyclic systems. This document offers detailed experimental protocols for the synthesis of the precursor itself and its subsequent conversion into nitrogen-, sulfur-, and oxygen-containing heterocycles, which are important scaffolds in medicinal chemistry and drug discovery.

Synthesis of the Precursor: this compound

The precursor, this compound, is a stable, crystalline solid that can be synthesized from readily available starting materials. The following protocol is adapted from a patented procedure, providing a reliable method for its preparation in good yield and purity.[1][2]

Experimental Protocol: Synthesis of this compound[1][2]

Materials:

-

Bromine

-

Reaction Kettle (e.g., 10L)

-

Stirring apparatus

-

Dropping funnel

-

Centrifugal machine or filtration apparatus

-

Vacuum drying oven

Procedure:

-

In a 10L reaction kettle, add 986 grams of acetone and 6 kilograms of methanol. Stir the mixture to ensure homogeneity.

-